![molecular formula C8H4ClNO4 B011364 (4-Nitrophenyl)(oxo)acetyl chloride CAS No. 105248-77-9](/img/structure/B11364.png)
(4-Nitrophenyl)(oxo)acetyl chloride
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Overview
Description
(4-Nitrophenyl)(oxo)acetyl chloride, also known as NPOC, is a chemical compound that is widely used in scientific research. It is a versatile reagent that can be used for a variety of applications, including protein analysis, DNA sequencing, and peptide synthesis.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl)(oxo)acetyl chloride involves the reaction of the reagent with primary amines. (4-Nitrophenyl)(oxo)acetyl chloride reacts with primary amines to form stable adducts, which can be easily detected and quantified. The reaction is highly specific, as (4-Nitrophenyl)(oxo)acetyl chloride only reacts with primary amines and not with secondary or tertiary amines.
Biochemical and Physiological Effects:
(4-Nitrophenyl)(oxo)acetyl chloride is not known to have any significant biochemical or physiological effects. It is a highly reactive reagent that is used in small quantities in scientific research. However, it is important to handle (4-Nitrophenyl)(oxo)acetyl chloride with care, as it can be toxic if ingested or inhaled.
Advantages and Limitations for Lab Experiments
One of the main advantages of (4-Nitrophenyl)(oxo)acetyl chloride is its high specificity for primary amines. This makes it a valuable reagent for protein analysis and peptide synthesis. Additionally, (4-Nitrophenyl)(oxo)acetyl chloride is relatively easy to use and can be easily detected and quantified. However, there are some limitations to the use of (4-Nitrophenyl)(oxo)acetyl chloride. It is a highly reactive reagent that can be toxic if mishandled. Additionally, (4-Nitrophenyl)(oxo)acetyl chloride is not suitable for the analysis of proteins or peptides that do not contain primary amines.
Future Directions
There are several future directions for the use of (4-Nitrophenyl)(oxo)acetyl chloride in scientific research. One area of interest is the development of new methods for protein analysis using (4-Nitrophenyl)(oxo)acetyl chloride. Researchers are also exploring the use of (4-Nitrophenyl)(oxo)acetyl chloride in the synthesis of new peptides and proteins. Additionally, there is interest in using (4-Nitrophenyl)(oxo)acetyl chloride as a tool for the analysis of post-translational modifications in proteins. Overall, (4-Nitrophenyl)(oxo)acetyl chloride is a valuable reagent that has many potential applications in scientific research.
Synthesis Methods
The synthesis of (4-Nitrophenyl)(oxo)acetyl chloride involves the reaction of 4-nitrophenol with oxalyl chloride in the presence of a catalyst. The resulting product is a yellow crystalline powder that is highly reactive and can be used in a variety of applications.
Scientific Research Applications
(4-Nitrophenyl)(oxo)acetyl chloride is widely used in scientific research for a variety of applications. It is commonly used as a reagent for protein analysis, specifically for the determination of primary amines in peptides and proteins. (4-Nitrophenyl)(oxo)acetyl chloride reacts with primary amines to form stable adducts, which can be easily detected and quantified. (4-Nitrophenyl)(oxo)acetyl chloride is also used in DNA sequencing to protect the 5' end of DNA fragments during enzymatic reactions. Additionally, (4-Nitrophenyl)(oxo)acetyl chloride is used in peptide synthesis to protect the N-terminal amino group of amino acids.
properties
CAS RN |
105248-77-9 |
---|---|
Product Name |
(4-Nitrophenyl)(oxo)acetyl chloride |
Molecular Formula |
C8H4ClNO4 |
Molecular Weight |
213.57 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-2-oxoacetyl chloride |
InChI |
InChI=1S/C8H4ClNO4/c9-8(12)7(11)5-1-3-6(4-2-5)10(13)14/h1-4H |
InChI Key |
TWFMIWYUYQQIED-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C(=O)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)Cl)[N+](=O)[O-] |
synonyms |
Benzeneacetyl chloride, 4-nitro-alpha-oxo- (9CI) |
Origin of Product |
United States |
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